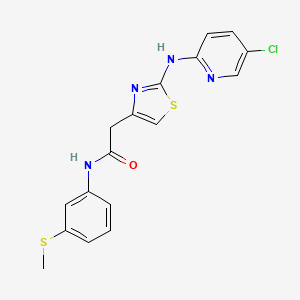

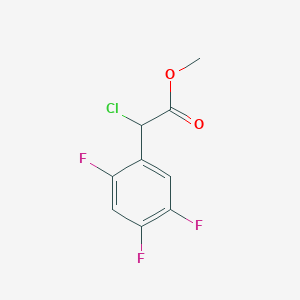

![molecular formula C22H17N5O6 B2405513 (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-43-0](/img/structure/B2405513.png)

(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a nitrobenzoyl group, which consists of a benzene ring attached to a nitro group (NO2). The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, substituted 2- [2- (4-nitrobenzoyl)hydrazinylidene]-4-oxobut-2-enoic acids have been synthesized by condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a nitrobenzoyl group. The nitro group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the nitrobenzoyl group. For example, the nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity and stability .Scientific Research Applications

Synthesis and Chemical Reactions

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This study presents the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. The reaction conditions were optimized to produce ethyl iminothiazolopyridine-4-carboxylate, among other compounds, showcasing the versatility of these chemical frameworks for synthesizing complex molecules (H. M. Mohamed, 2021).

Structural Characterization and Biological Activities

Synthesis and Biological Studies of Novel Ethyl 2-Amino-6-Ferrocenyl-1,6-Dihydropyrimidine-5-Carboxylates : This research focused on synthesizing ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative derivatives. The synthesized compounds were tested for in vitro antitumor activity against various human tumor cell lines, revealing some biological specificity. This highlights the potential of structurally related pyrimidine derivatives in medicinal chemistry for developing new therapeutic agents (E. Klimova et al., 2012).

Insights into Supramolecular Aggregation

Structural Modifications Leading to Changes in Supramolecular Aggregation of Thiazolo[3,2-a]Pyrimidines : The study explored how structural modifications affect the supramolecular aggregation and conformational features of thiazolopyrimidine derivatives. This research provides valuable insights into the design of molecules with specific physical properties or biological activities, demonstrating the importance of structural analysis in developing new compounds with desired functionalities (H. Nagarajaiah & N. Begum, 2014).

Future Directions

properties

IUPAC Name |

ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O6/c1-3-33-22(30)16-12-15-18(23-17-6-4-5-11-26(17)21(15)29)25(2)19(16)24-20(28)13-7-9-14(10-8-13)27(31)32/h4-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANULKKKMWNPSFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

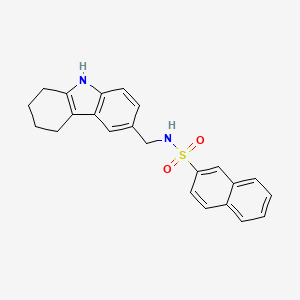

![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)

![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)

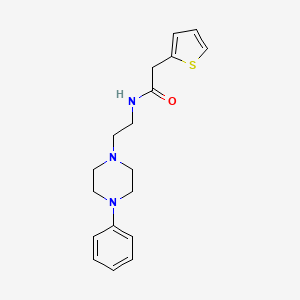

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)

![N,N-diethyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)